1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
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Overview
Description
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is notable for its unique structure, which includes a pyridine ring fused to a pyrrole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid typically involves the reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide using sodium borohydride. This is followed by debenzylation with hydrogen over palladium on carbon . This method is efficient and can be applied to synthesize various N6-substituted analogues .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions and using industrial-grade reagents and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using sodium borohydride.
Substitution: Various N6-substituted analogues can be synthesized through substitution reactions.
Common Reagents and Conditions:
Sodium Borohydride: Used for reduction reactions.
Hydrogen over Palladium on Carbon: Used for debenzylation reactions.
Major Products:
N6-Substituted Analogues: These are major products formed through substitution reactions.
Scientific Research Applications
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects through modulation of enzyme activities and receptor interactions .
Comparison with Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
1-Methyl-6-oxo-2,3,5,6-tetrahydro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile: Another related compound with similar structural features.
Uniqueness: 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is unique due to its specific fusion of pyridine and pyrrole rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-11-7-2-3-10-5-6(7)4-8(11)9(12)13/h4,10H,2-3,5H2,1H3,(H,12,13) |
InChI Key |
MSPMDNDNEBVQPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CNCC2)C=C1C(=O)O |
Origin of Product |
United States |
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